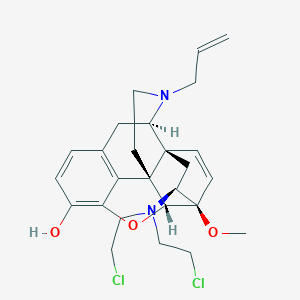
1-Methyl-2-(tributylstannyl)pyrrole
Overview
Description
1-Methyl-2-(tributylstannyl)pyrrole is an organotin compound with the molecular formula C17H33NSn. It is a derivative of pyrrole, where the hydrogen atom at the second position is replaced by a tributylstannyl group, and the nitrogen atom is methylated. This compound is primarily used in organic synthesis, particularly in Stille coupling reactions, which are pivotal in forming carbon-carbon bonds.
Mechanism of Action
Target of Action
It is used as a reactant in the preparation of various organic compounds .
Mode of Action
1-Methyl-2-(tributylstannyl)pyrrole interacts with its targets through a Stille coupling reaction . This reaction is facilitated by a palladium catalyst and is used to form carbon-carbon bonds .
Biochemical Pathways
The Stille coupling reaction involving this compound affects the synthesis of various organic compounds . For instance, it is used in the preparation of Bithienylpyrrole derivatives . These derivatives are then used in the production of conducting polymers .
Pharmacokinetics
As a reactant in chemical reactions, its bioavailability would be determined by the reaction conditions and the nature of the reaction it is involved in .
Result of Action
The action of this compound results in the formation of new organic compounds . For example, it is used in the synthesis of Bithienylpyrrole derivatives, which are then used to produce conducting polymers .
Biochemical Analysis
Biochemical Properties
The role of 1-Methyl-2-(tributylstannyl)pyrrole in biochemical reactions is primarily as a reactant in the preparation of bithienylpyrrole derivatives through a Stille coupling reaction with bithienyl bromides in the presence of a Pd catalyst
Molecular Mechanism
It is known to participate in Stille coupling reactions as a reactant
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(tributylstannyl)pyrrole can be synthesized through the stannylation of 1-methylpyrrole. The reaction typically involves the use of tributylstannyl chloride in the presence of a base such as sodium hydride or lithium diisopropylamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and hydrolysis of the stannyl compound.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications. The key considerations in industrial production include maintaining an inert atmosphere, controlling reaction temperatures, and ensuring the purity of reagents to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(tributylstannyl)pyrrole undergoes various types of reactions, including:
Substitution Reactions: It participates in Stille coupling reactions, where the tributylstannyl group is replaced by an aryl or vinyl group in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form the corresponding pyrrole oxide, although this is less common.
Common Reagents and Conditions:
Stille Coupling Reactions: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) are commonly used. The reaction is typically carried out in anhydrous solvents like tetrahydrofuran or toluene under reflux conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used under controlled conditions.
Major Products Formed:
Bithienylpyrrole Derivatives: Formed through Stille coupling with bithienyl bromides.
Di(bisthienyl)-o-carborane: Formed by reacting with dibromo-o-carboranyl-bisthiophenes.
Scientific Research Applications
1-Methyl-2-(tributylstannyl)pyrrole is utilized in various scientific research applications:
Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: Used in the preparation of conducting polymers and organic photocatalysts.
Pharmaceuticals: Serves as an intermediate in the synthesis of biologically active compounds.
Comparison with Similar Compounds
- 1-Methyl-2-(tributylstannyl)indole
- 2-(Tributylstannyl)thiophene
- Tributyl(vinyl)tin
Uniqueness: 1-Methyl-2-(tributylstannyl)pyrrole is unique due to its specific reactivity in Stille coupling reactions, which is influenced by the electronic properties of the pyrrole ring and the steric effects of the tributylstannyl group. Compared to other stannylated compounds, it offers distinct advantages in terms of selectivity and yield in the formation of carbon-carbon bonds.
Properties
IUPAC Name |
tributyl-(1-methylpyrrol-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N.3C4H9.Sn/c1-6-4-2-3-5-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINAKCGOEKXDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377709 | |
| Record name | 1-Methyl-2-(tributylstannyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118486-97-8 | |
| Record name | 1-Methyl-2-(tributylstannyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-2-(tributylstannyl)-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
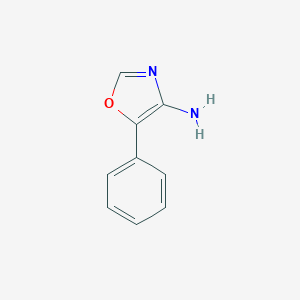
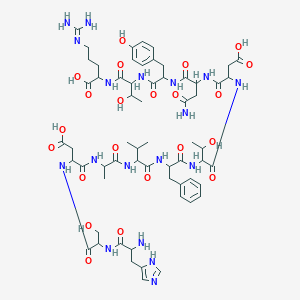
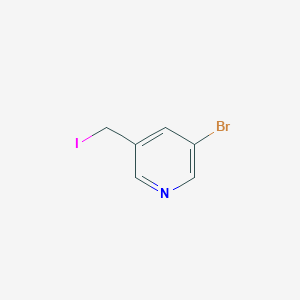
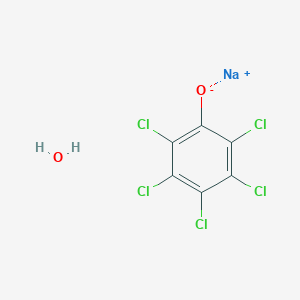
![1-Azabicyclo[2.2.1]heptane-4-carboxamide](/img/structure/B55628.png)

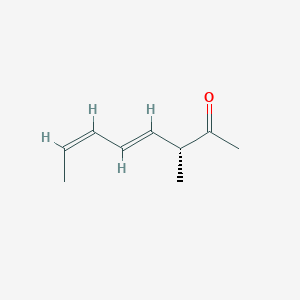
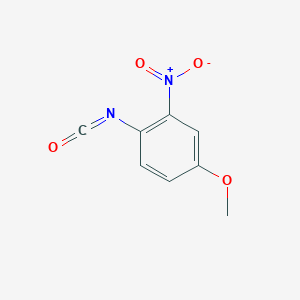
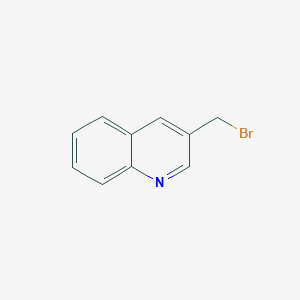
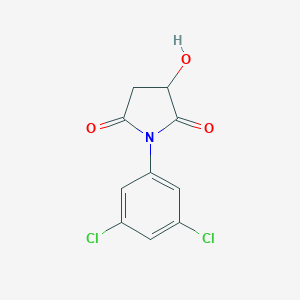
![3-Aminothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B55643.png)

